molecular formula C54H102FeO6 B074501 Ferric oleate CAS No. 1120-45-2

Ferric oleate

カタログ番号: B074501
CAS番号: 1120-45-2
分子量: 903.2 g/mol
InChIキー: YZALVUVMZNBNOA-GNOQXXQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferric oleate (Fe(C18H33O2)3) is an iron(III) carboxylate complex derived from oleic acid. It is synthesized by reacting iron(III) nitrate with oleic acid under controlled pH (4–6) and temperature (120°C) conditions, yielding a reddish-brown viscous oil . Key characteristics include:

  • FT-IR Peaks: 1557 cm⁻¹ (anti-symmetric COO⁻) and 1441 cm⁻¹ (symmetric COO⁻), replacing oleic acid’s C=O peak at 1700 cm⁻¹ .
  • Thermal Stability: Decomposes in two stages (150–292°C and 292–354°C), attributed to sequential dissociation of oleate ligands .
  • Applications: Catalyzes aquathermolysis of heavy crude oil (86.1% viscosity reduction at 10 wt% dosage) , synthesizes Fe3O4 nanoparticles , and enhances flotation efficiency in mineral processing .

準備方法

Standard Synthesis Protocol for Ferric Oleate

The preparation of this compound follows a well-established ligand exchange reaction between ferric chloride (FeCl₃·6H₂O) and sodium oleate. The procedure involves dissolving 3.24 g (12 mmol) of FeCl₃·6H₂O in 12 mL of distilled water, followed by mixing with 10.95 g (40 mmol) of sodium oleate, 24 mL of ethanol, 6 mL of water, and 42 mL of hexane . The reaction mixture is heated to 70°C under argon flow for 4 hours, after which the upper organic layer containing the this compound complex is separated. Subsequent washing with distilled water removes residual salts and unreacted precursors. The final product is obtained by evaporating hexane using a rotary evaporator and drying in a vacuum oven.

Role of Solvent Composition

Ethanol acts as a co-solvent to facilitate the interaction between hydrophilic Fe³⁺ ions and hydrophobic sodium oleate. Hexane provides a nonpolar medium for stabilizing the organometallic complex. The molar ratio of FeCl₃ to sodium oleate (1:3.3) ensures complete chelation of Fe³⁺ by oleate ligands while leaving excess sodium oleate to compensate for hydrolysis losses .

Post-Synthesis Modifications and Structural Implications

Post-treatment steps, including drying temperature and solvent extraction, significantly alter the composition and coordination geometry of this compound.

Drying Temperature Effects

  • Drying at 30°C : Retains crystal hydrate water (H₂O) and oleic acid dimers, as evidenced by FTIR vibrations at 3300 cm⁻¹ (O-H stretching) and 1711 cm⁻¹ (carboxylic acid C=O) . The complex adopts a hybrid structure with both unidentate and bidentate oleate coordination (Figure 1).

  • Drying at 70°C : Removes crystal hydrate water and dissociates oleic acid dimers, yielding a predominantly bidentate oleate coordination. Elemental analysis reveals a 14% reduction in oxygen content compared to the 30°C-dried sample (Table 1) .

Table 1: Elemental Composition of this compound Under Different Treatments

TreatmentC (%)H (%)Fe (%)
Dried at 30°C (FeOl-1)71.9010.616.07
Dried at 70°C (FeOl-2)71.9010.616.07
Ethanol-extracted, 30°C (FeOl-3)61.219.6713.00
Ethanol-extracted, 70°C (FeOl-4)60.429.8414.20

Solvent Extraction for Oleic Acid Removal

Washing this compound with ethanol and acetone removes free oleic acid, which constitutes up to 20% of the as-synthesized product . FTIR spectra of extracted samples (FeOl-3 and FeOl-4) show the absence of the 1711 cm⁻¹ band, confirming successful removal of carboxylic acid impurities. This purification induces structural reorganization, favoring a dimeric configuration with two bidentate oleate ligands per Fe³⁺ ion (Scheme 1) .

Thermal Decomposition and Nanoparticle Formation

Differential scanning calorimetry (DSC) reveals three distinct endothermic transitions during this compound decomposition:

  • ~138°C : Removal of residual ethanol or crystal hydrate water (ΔH = 17–24 J/g) .

  • 183–230°C : Nucleation phase, marked by dissociation of unidentate oleate ligands.

  • 300–380°C : Growth phase, involving bidentate ligand decomposition and iron oxide crystallization.

Impact of Post-Treatment on Nanoparticle Size

  • Non-extracted this compound (FeOl-1/FeOl-2) : Produces monodisperse nanoparticles (8.5–23.4 nm) due to a 20°C separation between nucleation and growth phases (Figure 2) .

  • Ethanol-extracted this compound (FeOl-4) : Requires 3.5× more oleic acid to stabilize nanoparticles, yielding smaller particles (19.5 nm) with broader size distributions (±2.4%) .

Table 2: Nanoparticle Synthesis Conditions and Outcomes

PrecursorSolventTemp (°C)Time (min)Size (nm)PDI (%)
FeOl-1Octadecane3703010.67.7
FeOl-2Docosane370320.14.1
FeOl-4Docosane370319.52.4

Structural Characterization Techniques

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR identifies coordination modes of oleate ligands:

  • Unidentate : Δν (asym – sym) > 170 cm⁻¹.

  • Bidentate : Δν ≈ 90–120 cm⁻¹ .
    Post-extraction samples (FeOl-3/FeOl-4) exhibit bidentate-specific splits at 1527 cm⁻¹ and 1436 cm⁻¹, confirming structural homogenization.

X-ray Photoelectron Spectroscopy (XPS)

XPS confirms Fe³⁺ oxidation state with binding energies of 710.9 eV (Fe 2p₃/₂) and 724.5 eV (Fe 2p₁/₂) . No Fe²⁺ signatures are detected, ensuring phase-pure magnetite or maghemite formation.

化学反応の分析

Types of Reactions: Ferric oleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides, while reduction reactions yield ferrous oleate .

科学的研究の応用

Nanotechnology

Ferric oleate is primarily utilized in the synthesis of iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) nanoparticles. The process involves thermal decomposition of this compound, which results in the formation of nanoparticles with controlled size and morphology.

Synthesis and Characterization

  • Methodology : this compound serves as a precursor for synthesizing IONPs via thermal decomposition. Adjusting parameters such as temperature and heating rate influences the particle size and shape.
  • Results : Studies have shown that varying the amount of this compound can lead to a bimodal distribution of particle sizes, with spherical and cuboid shapes observed depending on synthesis conditions . For instance, heating at slower rates yields larger, more uniform particles, which are crucial for applications requiring specific magnetic properties .

Applications in Drug Delivery

This compound-coated nanoparticles exhibit superparamagnetic properties, making them suitable for drug delivery systems where magnetic targeting is desired. The ability to functionalize these nanoparticles with various ligands enhances their biocompatibility and targeting capabilities .

Catalysis

This compound has been explored as a catalyst in various chemical reactions, notably in the aquathermolysis of heavy crude oil.

Aquathermolysis

  • Process : this compound acts as a catalyst to reduce the viscosity of heavy crude oil, facilitating its processing and improving quality. This application is particularly relevant in the petroleum industry where efficient oil extraction methods are critical .
  • Performance : The catalytic activity of this compound has been demonstrated to significantly enhance oil recovery processes by breaking down heavy molecular structures within crude oil .

Biomedical Applications

The biomedical field has seen an increasing interest in this compound due to its potential applications in imaging and therapy.

Magnetic Hyperthermia

This compound-derived IONPs are being investigated for their effectiveness in magnetic hyperthermia treatment for cancer. When exposed to an alternating magnetic field, these nanoparticles generate localized heat capable of inducing cell death in cancerous tissues .

Biosensing

The functionalization of this compound-coated nanoparticles allows for enhanced biosensing capabilities. By attaching specific biomolecules to their surface, these nanoparticles can be employed in detecting various biological markers, thus aiding in diagnostics .

Summary Table of Applications

Application AreaDescriptionKey Benefits
NanotechnologySynthesis of IONPs via thermal decomposition of this compoundControlled size and shape; superparamagnetic properties
CatalysisUsed as a catalyst in aquathermolysis of heavy crude oilReduces viscosity; enhances oil quality
Biomedical ApplicationsMagnetic hyperthermia; biosensingTargeted therapy; improved diagnostic capabilities

作用機序

Ferric oleate is often compared with other iron-based catalysts such as:

  • Iron naphthenate
  • Ferric dodecylbenzene sulfonate
  • Ferric acetylacetonate

Uniqueness: this compound is unique in its high catalytic efficiency and ability to significantly reduce the viscosity of heavy crude oil. It has been found to be more effective than other iron-based catalysts like cobalt and nickel oleates, as well as inorganic ferric nitrate .

類似化合物との比較

Comparison with Transition Metal Oleates

Nickel Oleate (Ni(C18H33O2)2)

  • Synthesis : Prepared using nickel nitrate and oleic acid .
  • Thermal Stability : Stable up to 200°C, with decomposition linked to ligand dissociation .
  • Catalytic Performance : Achieves 24.3% viscosity reduction in heavy oil, inferior to ferric oleate (34%) due to fewer active sites and weaker metal-acid interactions .

Cobalt Oleate (Co(C18H33O2)2)

  • Synthesis : Similar to nickel oleate, using cobalt chloride .
  • Catalytic Limitations : Only 3.3% viscosity reduction, as cobalt promotes recombination of cracked hydrocarbons, increasing viscosity .

Table 1: Comparative Properties of Transition Metal Oleates

Property This compound Nickel Oleate Cobalt Oleate
FT-IR COO⁻ Peaks (cm⁻¹) 1557, 1441 1540–1610 1540–1610
Thermal Stability (°C) Up to 354 Up to 200 Up to 200
Viscosity Reduction (%) 86.1 24.3 3.3
Key Application Aquathermolysis Moderate catalysis Limited utility

Comparison with Non-Transition Metal Oleates

Sodium Oleate (C18H33O2Na)

  • Function : Surfactant and flotation agent.
  • Interaction with Fe³⁺ : Forms this compound in situ on muscovite surfaces, enhancing hydrophobicity (86.4% recovery at pH 6) .
  • Limitation : Less thermally stable than this compound and lacks catalytic activity in cracking reactions .

Lead Oleate (Pb(C18H33O2)2)

  • Toxicity : Kidney lead absorption from lead oleate is lower than lead acetate but higher than lead arsenate .

Functional Analogues in Material Science

Europium Oleate (Eu(C18H33O2)3)

  • Use: Precursor for Eu-doped iron oxide nanoparticles, enhancing MRI contrast .
  • Synthesis Contrast : Requires europium acetylacetonate, unlike this compound’s direct nitrate-based synthesis .

Zirconium Oleate (Zr(C18H33O2)4)

  • Application : Degradable polymer additive; less catalytically active than this compound in hydrocarbon cracking .

Advantages of this compound Over Alternatives

Superior Catalytic Activity : Three oleate ligands improve dispersion in heavy oil, enabling efficient hydrogenation and ring-opening reactions .

Dual Functionality : Combines Fe³⁺’s catalytic activity (promoting C–S and C–C bond cleavage) and oleate’s emulsification (reducing surface tension to 33.82 mN/m) .

Thermal Resilience : Stable up to 354°C, outperforming nickel and cobalt oleates (<200°C) .

生物活性

Ferric oleate is a complex formed from iron and oleic acid, which has garnered attention due to its unique properties and potential applications in various fields, including medicine, materials science, and nanotechnology. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and implications for health and disease.

Synthesis and Characterization

This compound can be synthesized through the interaction of ferric chloride with sodium oleate. The resulting compound exhibits unique structural characteristics that influence its thermal stability and reactivity. For instance, the thermal treatment of this compound can lead to the formation of iron oxide nanoparticles (IONPs), which are significant for their magnetic properties and potential biomedical applications.

Key Properties

  • Thermal Stability : The decomposition temperature of this compound complexes is around 380 °C, which is critical for applications requiring high-temperature processing .
  • Nanoparticle Formation : The synthesis conditions significantly affect the size and shape of the resultant nanoparticles. For example, varying the heating rate during synthesis can yield monodispersed spherical or cuboid particles .

Antimicrobial Properties

This compound and its derivatives, particularly iron oxide nanoparticles (IONPs) synthesized from it, have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that IONPs can effectively disrupt bacterial biofilms and exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria.

  • Mechanism : IONPs can penetrate bacterial membranes and interact with cellular components, leading to oxidative stress and cell death. Their surface charge and hydrophobicity enhance their ability to adsorb onto bacterial surfaces .
  • Case Studies :
    • A study demonstrated that oleic acid-coated IONPs significantly reduced biofilm formation by Streptococcus mutans compared to uncoated particles .
    • Another investigation found that this compound-derived nanoparticles showed higher efficacy against Pseudomonas aeruginosa biofilms due to their enhanced penetration capabilities .

Cytotoxicity

While this compound exhibits promising antimicrobial properties, its cytotoxic effects on human cells require careful consideration. Research indicates that while certain concentrations may be therapeutic, higher doses can lead to cytotoxicity in human cell lines.

  • Study Findings : In vitro studies revealed that this compound nanoparticles induced apoptosis in human breast carcinoma cells when exposed to an alternating current magnetic field, suggesting potential applications in hyperthermia therapy for cancer treatment .

Applications in Medicine

This compound's unique properties make it a candidate for various medical applications:

  • Hyperthermia Therapy : The ability of this compound-derived nanoparticles to generate heat under an alternating magnetic field positions them as potential agents for localized cancer treatment .
  • Drug Delivery Systems : The biocompatibility of this compound allows for its use in drug delivery systems where controlled release of therapeutic agents is desired.

Data Table: Properties of this compound Nanoparticles

PropertyValue/Description
Decomposition Temperature~380 °C
Particle SizeVaries (6-16 nm) depending on synthesis conditions
ShapeSpherical or Cuboid
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria
CytotoxicityDose-dependent; higher concentrations may induce apoptosis

Q & A

Basic Question: What experimental methods are recommended for synthesizing and characterizing ferric oleate?

Methodological Answer:
this compound synthesis typically involves reacting iron salts (e.g., FeCl₃) with oleic acid in a solvent system (e.g., ethanol/water) under controlled pH and temperature. Key characterization techniques include:

  • FT-IR Spectroscopy : To confirm carboxylate coordination modes. Peaks at 1592 cm⁻¹ (antisymmetric COO⁻ stretch) and 1458 cm⁻¹ (symmetric COO⁻ stretch) indicate bridging or iron-coordinated carboxylate, with a Δν (frequency difference) of ~134 cm⁻¹ .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability. This compound exhibits mass loss stages at 150–292°C (loss of two oleate ligands) and 292–354°C (loss of the third ligand), with residual Fe content matching theoretical values (~10–15 wt%) .
  • Elemental Analysis and ICP-AES : To verify C/H ratios (~2.4:1) and Fe content (~14.8 wt% residue) .

Basic Question: How can researchers ensure reproducibility in this compound synthesis?

Methodological Answer:

  • Detailed Protocols : Document reaction stoichiometry (e.g., 3:1 oleic acid-to-Fe³⁺ molar ratio), solvent purity, and pH adjustments. For example, use CHCl₃ to dissolve this compound for FT-IR film preparation .
  • Standardized Instrumentation : Calibrate instruments (e.g., FT-IR, TGA) under consistent conditions (e.g., 10°C/min heating rate in air) .
  • Cross-Validation : Compare results with literature data (e.g., TGA mass loss ratios of 2:1 for ligand dissociation stages) .

Advanced Question: What mechanistic insights explain this compound’s superior catalytic performance in heavy oil aquathermolysis compared to other metal oleates?

Methodological Answer:

  • Ligand Accessibility : this compound’s three oleate ligands enhance dispersion in heavy oil, improving contact with asphaltenes and resins. Nickel and cobalt oleates exhibit lower ligand mobility, reducing catalytic efficiency .
  • Thermal Activation : this compound dissociates oleate ligands at lower temperatures (150–354°C), releasing active Fe species that catalyze C–S bond cleavage in heavy oil components. Cobalt oleate, in contrast, promotes recombination reactions at high temperatures, increasing viscosity .
  • Dosage Optimization : At 10 wt% this compound, viscosity reduction reaches 86.1% due to balanced catalytic activity and colloidal stability .

Advanced Question: How can conflicting data on this compound’s thermal decomposition be resolved?

Methodological Answer:

  • Contextual Analysis : Discrepancies in TGA mass loss percentages (e.g., 10.4% theoretical vs. 14.8% observed) may arise from residual solvents or impurities. Replicate experiments under inert atmospheres (e.g., N₂) to minimize oxidation .
  • Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) to differentiate between ligand dissociation and decomposition events .
  • Data Normalization : Report mass loss relative to initial Fe(oleate)₃ stoichiometry and account for solvent traces via elemental analysis .

Advanced Question: What analytical strategies are recommended for post-aquathermolysis heavy oil analysis?

Methodological Answer:

  • SARA Analysis : Separate saturates, aromatics, resins, and asphaltenes to quantify compositional shifts. This compound reduces asphaltene content by 12–18%, enhancing fluidity .
  • 1H-NMR and FT-IR : Track hydrogen redistribution (e.g., increased aliphatic protons) and functional group changes (e.g., C=O reduction) to confirm catalytic cracking .
  • Water Contact Angle Measurements : Assess surface hydrophobicity changes, which correlate with viscosity reduction efficiency .

Advanced Question: How does temperature influence this compound’s catalytic efficiency, and how can reaction conditions be optimized?

Methodological Answer:

  • Lower-Temperature Regimes : At 180–250°C, this compound achieves >80% viscosity reduction by promoting selective bond cleavage without excessive thermal cracking, which can destabilize the oil matrix .
  • Kinetic Studies : Use Arrhenius plots to determine activation energy (Ea) for viscosity reduction. This compound’s Ea is ~45 kJ/mol, lower than nickel oleate’s ~58 kJ/mol, indicating higher catalytic activity .
  • Reactor Design : Optimize pressure (e.g., 5–10 MPa) to maintain aqueous phase stability and prevent ligand oxidation .

Advanced Question: What spectroscopic evidence supports the coordination mode of this compound?

Methodological Answer:

  • FT-IR Peak Assignments : The Δν of 134 cm⁻¹ between antisymmetric (1592 cm⁻¹) and symmetric (1458 cm⁻¹) COO⁻ stretches suggests a bridging bidentate or iron-centered coordination, distinct from unidentate (Δν > 200 cm⁻¹) .
  • XPS Validation : Fe 2p₃/₂ binding energy at ~711 eV confirms Fe³⁺-carboxylate coordination, while O 1s spectra resolve contributions from carboxylate (531.5 eV) and hydroxyl groups (533.2 eV) .

特性

CAS番号

1120-45-2

分子式

C54H102FeO6

分子量

903.2 g/mol

IUPAC名

iron;(Z)-octadec-9-enoic acid

InChI

InChI=1S/3C18H34O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/b3*10-9-;

InChIキー

YZALVUVMZNBNOA-GNOQXXQHSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3]

異性体SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe]

正規SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Fe]

Key on ui other cas no.

23335-74-2
1120-45-2

関連するCAS

15114-27-9

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
Ferric oleate
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
Ferric oleate
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
Ferric oleate
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
Ferric oleate
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
Ferric oleate
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
Ferric oleate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。